(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of KPT335 involves the synthesis of a selective inhibitor of nuclear export. The solubility of KPT335 in dimethyl sulfoxide is greater than 10 millimolar. For higher concentration, the compound can be warmed at 37 degrees Celsius for 10 minutes or shaken in an ultrasonic bath . The stock solution can be stored below -20 degrees Celsius for several months .
Chemical Reactions Analysis
KPT335 undergoes several types of chemical reactions, including inhibition of nuclear export mediated by Exportin 1 (XPO1). This inhibition leads to the nuclear retention of tumor suppressor proteins and growth regulatory proteins such as p53, p21, and NF-κB . The compound has shown to induce apoptosis in various cancer cell lines, including canine melanoma and non-Hodgkin lymphoma .
Scientific Research Applications
KPT335 has a wide range of scientific research applications:
Antiviral Agent: KPT335 is being evaluated for its potential to treat viral diseases by inhibiting viral replication and suppressing inflammatory cytokine-mediated symptoms.
Anti-cancer Therapy in Dogs: KPT335 is being studied for the treatment of canine cancers, including lymphoma.
Autoimmune and Inflammatory Diseases: KPT335 is also being evaluated for its potential in treating autoimmune and inflammatory diseases.
Mechanism of Action
KPT335 exerts its effects by inhibiting the nuclear export function of Exportin-1 (XPO1). This inhibition leads to the nuclear retention of tumor suppressor proteins and growth regulatory proteins, thereby inducing apoptosis in cancer cells. The compound also reduces the replication of respiratory syncytial virus by disrupting the nuclear export of viral proteins and inactivating the NF-κB signaling pathway .
Comparison with Similar Compounds
KPT335 is part of a class of compounds known as Selective Inhibitors of Nuclear Export (SINE). Similar compounds include KPT-251, KPT-276, and KPT-330. These compounds also inhibit the function of Exportin-1 and have shown efficacy in inhibiting the growth of various cancer cell lines . KPT335 is unique in its oral bioavailability and its specific application in treating canine cancers and viral infections .
Properties
Molecular Formula |
C18H12F6N6O |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4+ |
InChI Key |
OPAKEJZFFCECPN-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC=NC(=C1)NNC(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.